molecular formula C10H11IO B11848217 3-(3-Iodophenyl)butan-2-one

3-(3-Iodophenyl)butan-2-one

Cat. No.: B11848217
M. Wt: 274.10 g/mol
InChI Key: BPNFNDJSIQXTOR-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)butan-2-one is an organic compound with the molecular formula C10H11IO. It is a derivative of butanone, where an iodine atom is attached to the phenyl ring at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)butan-2-one typically involves the iodination of a phenylbutanone precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Iodophenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The iodine atom can play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Iodophenyl)butan-2-one: Similar structure but with iodine at the fourth position.

    3-(3-Bromophenyl)butan-2-one: Bromine instead of iodine.

    3-(3-Chlorophenyl)butan-2-one: Chlorine instead of iodine

Uniqueness

3-(3-Iodophenyl)butan-2-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different reaction pathways and interactions with biological targets .

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

3-(3-iodophenyl)butan-2-one

InChI

InChI=1S/C10H11IO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-7H,1-2H3

InChI Key

BPNFNDJSIQXTOR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)I)C(=O)C

Origin of Product

United States

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